A-987306

Inflammatory pain Thermal hyperalgesia Carrageenan model

A-987306 (≤5.8 nM Ki) is the definitive H₄R antagonist for cross-species translatability. Unlike PF-2988403, which exhibits species-dependent agonist switching, A-987306 provides uniform functional antagonism in human, rat, and mouse FLIPR assays, eliminating confounding variables. With a validated analgesic ED₅₀ (42 μmol/kg, i.p.) in the carrageenan model and oral bioavailability for chronic dosing, this tool compound ensures reproducible target engagement for preclinical pain and inflammation studies. Request a quote today for this essential tool.

Molecular Formula C18H25N5O
Molecular Weight 327.4 g/mol
CAS No. 1082954-71-9
Cat. No. B560269
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameA-987306
CAS1082954-71-9
Synonyms(±)-(7aR*,11aR*)-5,6,7a,8,9,10,11,11a-Octahydro-4-(1-piperazinyl)-benzofuran[2,3-h]quinazolin-2-amine
Molecular FormulaC18H25N5O
Molecular Weight327.4 g/mol
Structural Identifiers
SMILESC1CCC2C(C1)C3=C(O2)CCC4=C3N=C(N=C4N5CCNCC5)N
InChIInChI=1S/C18H25N5O/c19-18-21-16-12(17(22-18)23-9-7-20-8-10-23)5-6-14-15(16)11-3-1-2-4-13(11)24-14/h11,13,20H,1-10H2,(H2,19,21,22)/t11-,13+/m0/s1
InChIKeyDJKJVWJQAVGLHJ-WCQYABFASA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

A-987306 Procurement Guide: High-Potency Histamine H4 Receptor Antagonist for In Vivo Pain and Inflammation Research


A-987306 (CAS 1082954-71-9) is a highly potent and orally bioavailable histamine H4 receptor (H4R) antagonist belonging to the 2-aminopyrimidine chemical class [1]. It exhibits nanomolar binding affinity for human and rat H4 receptors (Ki = 5.8 nM and 3.4 nM, respectively) and demonstrates robust functional antagonism in cell-based assays [2]. A-987306 is a widely cited tool compound for elucidating H4R pharmacology in vivo, with documented efficacy in rodent models of inflammatory pain and peritonitis [3].

Why A-987306 Cannot Be Casually Substituted with Another H4 Antagonist


Generic substitution among histamine H4 receptor antagonists is scientifically unsound due to significant inter-compound variability in selectivity, species-specific pharmacology, functional activity, and in vivo pharmacokinetic profiles [1]. While many compounds share a 2-aminopyrimidine scaffold, their behavior in functional assays and animal models diverges dramatically. For instance, the close analog PF-2988403 exhibits species-dependent functional switching, acting as a neutral antagonist at human H4R but a partial to full agonist at rat H4R, leading to pro-inflammatory rather than anti-inflammatory effects in vivo [2]. In contrast, A-987306 functions as a consistent antagonist across human, rat, and mouse H4 receptors in FLIPR assays, providing predictable, translatable pharmacology that is essential for reproducible scientific studies [3].

A-987306 Technical Evidence: Quantified Differentiation from JNJ-7777120, A-940894, and PF-2988403


A-987306 Exhibits Superior In Vivo Analgesic Potency Compared to Standard H4 Antagonist JNJ-7777120

In the rat post-carrageenan thermal hyperalgesia model, A-987306 demonstrates a quantified dose-response relationship for blocking pain, with an ED50 of 42 μmol/kg (i.p.) [1]. This contrasts with the standard H4 antagonist JNJ-7777120 (Ki = 4.5 nM), which has been reported to lack significant analgesic efficacy in the same pain model. The carrageenan model of inflammatory pain is a stringent in vivo test that assesses the compound's ability to modulate a complex, physiologically relevant endpoint that integrates receptor occupancy, downstream signaling, and target engagement in inflamed tissue [2].

Inflammatory pain Thermal hyperalgesia Carrageenan model

A-987306 Provides Cross-Species Consistency in Functional Antagonism, Unlike PF-2988403

A-987306 demonstrates potent functional antagonism in cell-based FLIPR assays at human, rat, and mouse H4 receptors with Kb values ranging from 5-10 nM [1]. In contrast, the analog PF-2988403 exhibits a concerning species-dependent functional switch, acting as a neutral antagonist at human H4R but as a partial to full agonist at rat H4R, producing pro-inflammatory rather than anti-inflammatory effects in rat models [2]. This difference is critical for researchers planning to translate findings from rodent models to human biology, as agonist activity in one species can confound interpretation and lead to contradictory in vivo outcomes.

Species pharmacology Functional selectivity FLIPR assay

A-987306 Balances Potency with Oral Bioavailability, a Practical Advantage Over Non-Oral H4 Antagonists

A-987306 is characterized as orally bioavailable, with a reported Cmax of 0.30 μM, Tmax of 1.5 h, half-life of 3.7 h, and an oral bioavailability (Fpo/iv) of 26% in mice . This oral availability is a quantifiable advantage over many high-potency H4 antagonists that require parenteral administration for in vivo studies, thereby simplifying dosing regimens and reducing animal stress. While the oral bioavailability is moderate, it is sufficient for oral dosing protocols, and the compound's high potency (low nanomolar Ki) compensates by achieving effective plasma concentrations.

Oral bioavailability Pharmacokinetics Drug-like properties

A-987306 Displays Superior Affinity for Human H4 Receptor Compared to A-940894

In competitive radioligand binding assays, A-987306 exhibits a human H4 receptor Ki of 5.8 nM, which is 12-fold lower (more potent) than the 71 nM Ki reported for the related Abbott compound A-940894 [1]. Both compounds share a 2-aminopyrimidine core and were developed by the same research group, making this a direct and relevant comparison of affinity within a closely related chemical series. The higher affinity of A-987306 translates to a greater receptor occupancy at a given dose, which may contribute to its robust in vivo efficacy.

Receptor binding Affinity Selectivity

A-987306 Exhibits Defined Selectivity Profile Over H1, H2, and H3 Receptors

A-987306 demonstrates a well-characterized selectivity profile over other histamine receptor subtypes, with 162-fold, 620-fold, and >1600-fold selectivity over human H3, H1, and H2 receptors, respectively, in cell-based Ca2+-flux functional assays (FLIPR) . This level of selectivity is comparable to the benchmark H4 antagonist JNJ-7777120, which exhibits >1000-fold selectivity over H1-3 receptors . The defined selectivity profile ensures that observed biological effects in complex systems can be confidently attributed to H4 receptor antagonism rather than off-target activity at other histamine receptor subtypes.

Selectivity Off-target Histamine receptors

A-987306: Optimized Applications in Inflammation, Pain, and H4R Target Validation


In Vivo Studies of H4R-Mediated Inflammatory Pain

A-987306 is the preferred tool compound for investigating the role of histamine H4 receptors in inflammatory pain. Its validated analgesic effect in the rat carrageenan model (ED50 = 42 μmol/kg, i.p.) [1] provides a reliable quantitative endpoint for dose-response studies, target engagement assessments, and preclinical pain research. This is a key differentiator, as other commonly used H4 antagonists lack demonstrated efficacy in this model.

Translational Pharmacology Requiring Cross-Species Consistency

For research programs that rely on rodent models to predict human pharmacology, A-987306 offers a critical advantage: consistent functional antagonism at human, rat, and mouse H4 receptors [1]. Unlike PF-2988403, which exhibits species-dependent agonist/antagonist switching [2], A-987306 eliminates the confounding variable of functional selectivity, ensuring that in vivo observations are directly relevant to the target's intended pharmacological action in humans.

Oral Dosing Protocols in Chronic Inflammation Models

A-987306's oral bioavailability (F = 26% in mice, with a half-life of 3.7 h) makes it suitable for repeated or chronic dosing studies where parenteral injection is impractical or adds experimental stress. This is a practical advantage for long-term models of inflammatory disease, such as colitis or atopic dermatitis, where maintaining consistent drug exposure is critical for observing disease modification.

Mechanistic Studies Requiring High Target Occupancy

The high binding affinity of A-987306 for human H4R (Ki = 5.8 nM) [1] ensures robust receptor occupancy in both in vitro and in vivo systems. Compared to the lower-affinity analog A-940894 (Ki = 71 nM) [3], A-987306 is more suitable for experiments where maximal target inhibition is needed to establish pharmacological proof-of-concept or to probe downstream signaling pathways with confidence.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for A-987306

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.